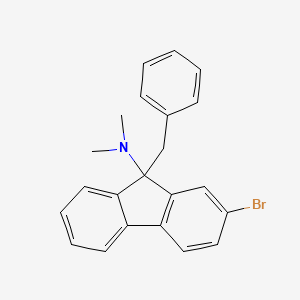![molecular formula C16H36ClN2OP B14006747 N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine CAS No. 40881-96-7](/img/structure/B14006747.png)
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group, a chloro group, and a dibutylamino group attached to a phosphoryl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine typically involves the reaction of butylamine with a chlorinated phosphoryl compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may also require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine groups can be oxidized to form corresponding oxides or nitrates.
Reduction Reactions: The phosphoryl group can be reduced to form phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include oxides and nitrates.
Reduction Reactions: Products include phosphines and phosphine oxides.
Aplicaciones Científicas De Investigación
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The phosphoryl group plays a crucial role in these interactions by forming hydrogen bonds or ionic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-butyl-N-(3-chloropropyl)butan-1-amine
- N-(3-chloropropyl)dibutylamine
- 1-chloro-3-(dibutylamino)propane
Uniqueness
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine is unique due to the presence of the phosphoryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications where the phosphoryl group plays a critical role .
Propiedades
Número CAS |
40881-96-7 |
|---|---|
Fórmula molecular |
C16H36ClN2OP |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C16H36ClN2OP/c1-5-9-13-18(14-10-6-2)21(17,20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
IZSRLKYMDMFGIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


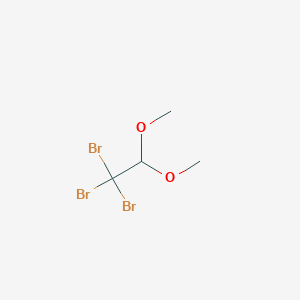
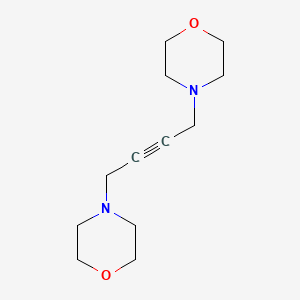
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
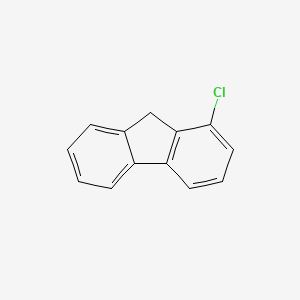
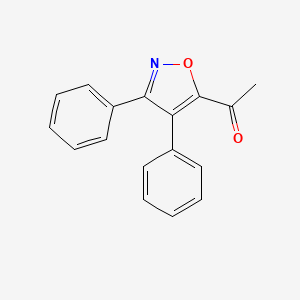
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14006715.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)
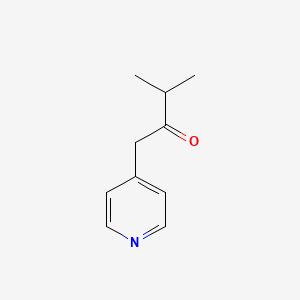
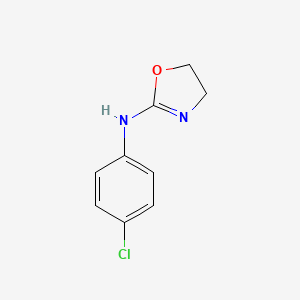
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)
